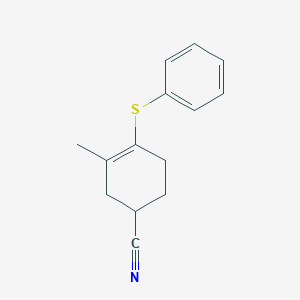
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile is an organic compound with the molecular formula C14H15NS It features a cyclohexene ring substituted with a methyl group, a phenylsulfanyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the cyclohexene ring.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic addition reaction, where a cyanide ion reacts with an appropriate electrophilic site on the cyclohexene ring.
Methylation: The methyl group can be introduced through an alkylation reaction, where a methylating agent reacts with a suitable nucleophilic site on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high selectivity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenylthiol, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with thiol-containing enzymes, while the carbonitrile group can form hydrogen bonds with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylsulfanylcyclohex-3-ene-1-carboxylic acid methyl ester: Similar structure but with a carboxylic acid ester group instead of a carbonitrile group.
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential biological activity compared to its analogs with carboxylic acid or ester groups.
Propiedades
Número CAS |
93604-51-4 |
|---|---|
Fórmula molecular |
C14H15NS |
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
3-methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C14H15NS/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-6,12H,7-9H2,1H3 |
Clave InChI |
MMWXKBVKLOLSOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC(C1)C#N)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


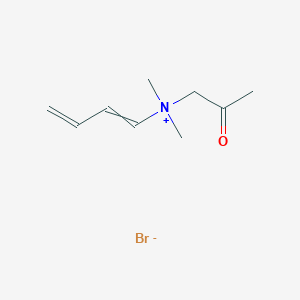
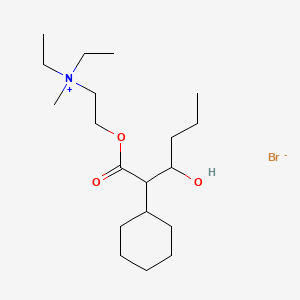
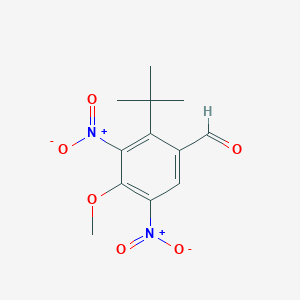
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)


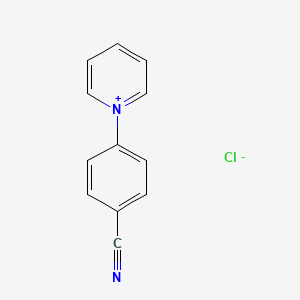
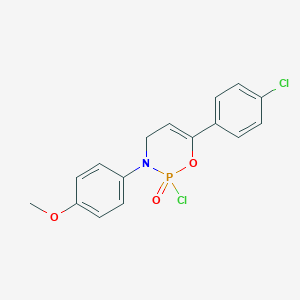


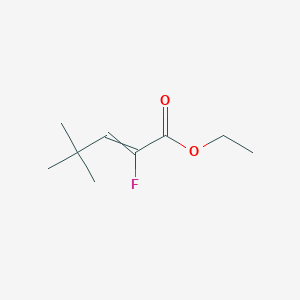
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)

![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
